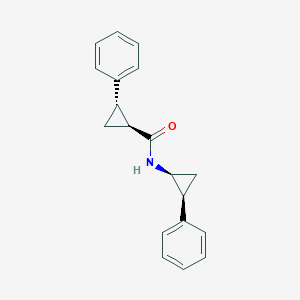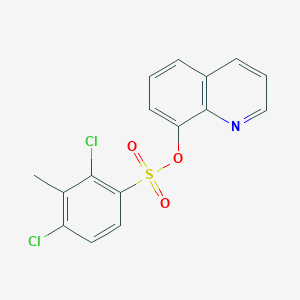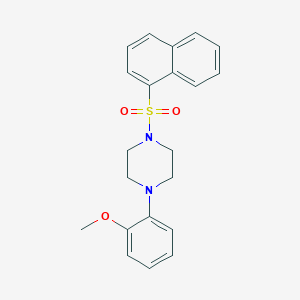
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane rings and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Rings: The initial step involves the formation of cyclopropane rings through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between the cyclopropanecarboxylic acid and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane rings and phenyl groups allow it to fit into active sites or binding pockets, thereby modulating the activity of the target. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-phenyl-N-[(1R,2R)-2-phenylcyclopropyl]cyclopropanecarboxamide: A stereoisomer with similar structural features but different spatial arrangement.
(1S,2S)-2-phenylcyclopropanecarboxylic acid: Lacks the amide group, leading to different chemical properties.
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness
The uniqueness of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide lies in its specific combination of cyclopropane rings and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H19NO |
|---|---|
Peso molecular |
277.4g/mol |
Nombre IUPAC |
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21)/t15-,16+,17+,18+/m1/s1 |
Clave InChI |
IEGGOVHQZJEQIJ-OWSLCNJRSA-N |
SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES isomérico |
C1[C@@H]([C@H]1C(=O)N[C@H]2C[C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)


![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)
![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)


![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
